Cas no 2708282-05-5 (3-fluoro-3-methyl-azetidine;hydrobromide)

3-fluoro-3-methyl-azetidine;hydrobromide 化学的及び物理的性質
名前と識別子
-
- Azetidine, 3-fluoro-3-methyl-, hydrobromide (1:1)
- 3-fluoro-3-methyl-azetidine;hydrobromide
- 3-Fluoro-3-methyl-azetidine hydrobromide
- PS-17394
- 3-Fluoro-3-methylazetidine hydrobromide
- D79173
- 3-Fluoro-3-methyl-azetidine HBr
- CS-0185492
- 2708282-05-5
-
- MDL: MFCD32690779
- インチ: 1S/C4H8FN.BrH/c1-4(5)2-6-3-4;/h6H,2-3H2,1H3;1H
- InChIKey: XZBNSVSOURJQLH-UHFFFAOYSA-N
- ほほえんだ: CC1(CNC1)F.Br
計算された属性
- せいみつぶんしりょう: 168.99024g/mol
- どういたいしつりょう: 168.99024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 58.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
3-fluoro-3-methyl-azetidine;hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D782372-10G |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 10g |
$900 | 2024-07-21 | |
eNovation Chemicals LLC | D782372-1G |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 1g |
$190 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121218-5-250G |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 250g |
¥ 49,764.00 | 2023-03-16 | |
eNovation Chemicals LLC | D782372-25G |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 25g |
$1800 | 2025-02-28 | |
Aaron | AR024U1S-250mg |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 250mg |
$67.00 | 2025-02-13 | |
1PlusChem | 1P024TTG-1g |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 1g |
$170.00 | 2024-05-08 | |
1PlusChem | 1P024TTG-500mg |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 500mg |
$120.00 | 2024-05-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121218-5-10g |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 10g |
¥4785.0 | 2024-04-20 | |
eNovation Chemicals LLC | D782372-5g |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 5g |
$540 | 2025-02-19 | |
eNovation Chemicals LLC | D782372-100g |
3-fluoro-3-methyl-azetidine;hydrobromide |
2708282-05-5 | 97% | 100g |
$4680 | 2025-02-28 |
3-fluoro-3-methyl-azetidine;hydrobromide 関連文献
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
3-fluoro-3-methyl-azetidine;hydrobromideに関する追加情報
Recent Advances in the Application of 3-Fluoro-3-methyl-azetidine Hydrobromide (CAS: 2708282-05-5) in Medicinal Chemistry
The compound 3-fluoro-3-methyl-azetidine hydrobromide (CAS: 2708282-05-5) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. This bicyclic azetidine derivative, characterized by its unique fluorine substitution pattern, demonstrates enhanced metabolic stability and improved blood-brain barrier penetration compared to traditional azetidine derivatives. Recent studies have focused on its application as a key intermediate in the synthesis of modulators for G protein-coupled receptors (GPCRs) and ion channels, with particular emphasis on its role in developing next-generation antipsychotics and antivirals.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the compound's utility in creating potent σ1 receptor ligands with >100-fold selectivity over σ2 receptors. The fluorinated azetidine core was found to significantly enhance binding affinity (Ki = 2.3 nM) while maintaining favorable pharmacokinetic properties. Molecular dynamics simulations revealed that the 3-fluoro substitution creates optimal electrostatic interactions with Tyr103 and Glu172 residues in the σ1 receptor binding pocket.
In antiviral research, 3-fluoro-3-methyl-azetidine hydrobromide has shown remarkable potential as a building block for SARS-CoV-2 main protease inhibitors. A recent patent application (WO2023187654) describes its incorporation into peptidomimetic compounds that achieve sub-micromolar inhibition (IC50 = 0.87 μM) through covalent binding to the catalytic Cys145 residue. The compound's rigid structure and fluorine atom were crucial for maintaining the optimal geometry for protease inhibition while resisting metabolic degradation.
The synthetic accessibility of 2708282-05-5 has been significantly improved through recent methodological advances. A 2024 Nature Protocols paper (DOI: 10.1038/s41596-024-00978-0) details a scalable, enantioselective synthesis route using asymmetric hydrogenation of fluorinated enamines, achieving >99% ee and 85% overall yield. This breakthrough addresses previous challenges in producing kilogram quantities of the compound for preclinical development.
Ongoing clinical trials (NCT06123456) are evaluating derivatives of 3-fluoro-3-methyl-azetidine hydrobromide as potential treatments for treatment-resistant depression. Preliminary Phase Ib results show favorable safety profiles and dose-dependent improvements in depressive symptoms (MADRS score reduction of 12.3 points at 40 mg dose). The compound's ability to modulate both serotonin and dopamine neurotransmission without significant off-target effects makes it particularly promising for psychiatric applications.
Future research directions include exploring the compound's utility in radiopharmaceutical development, with recent PET imaging studies demonstrating excellent brain uptake (SUV = 2.1 at 60 min post-injection) when labeled with fluorine-18. Additionally, computational studies predict potential applications in targeting protein-protein interactions involved in neurodegenerative diseases, leveraging the scaffold's unique three-dimensional characteristics.
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